Zuclopenthixol Decanoate-d19 is synthesized through the esterification of zuclopenthixol with decanoic acid. This process involves the use of specific reagents and conditions to ensure the formation of the decanoate ester, which enhances the drug's lipophilicity and prolongs its release into the bloodstream.
The synthesis typically follows these steps:
These methods ensure that the final product has consistent quality and efficacy for clinical use .
Zuclopenthixol Decanoate-d19 undergoes several chemical reactions during its metabolism in the body. Primarily, it is hydrolyzed to release zuclopenthixol upon administration. This hydrolysis occurs through enzymatic action, primarily involving esterases present in human tissues.
Key reactions include:
These metabolic pathways are crucial for determining the drug's pharmacokinetics and potential interactions with other medications .
Zuclopenthixol Decanoate-d19 exerts its therapeutic effects primarily through antagonism at dopamine D2 receptors in the central nervous system. By blocking these receptors, it reduces dopaminergic transmission, which is often hyperactive in individuals with schizophrenia.
The mechanism can be summarized as follows:
Clinical data indicate that this mechanism effectively reduces relapse rates in patients compared to other antipsychotic treatments .
Zuclopenthixol Decanoate-d19 exhibits several notable physical and chemical properties:
These properties are essential for its formulation as a depot injection, influencing both its pharmacokinetics and ease of administration .
Zuclopenthixol Decanoate-d19 is primarily used in psychiatric medicine for:
The drug's long duration of action makes it particularly suitable for patients with chronic conditions requiring consistent therapeutic levels without daily dosing .
Zuclopenthixol Decanoate-d19 is a deuterated derivative of the antipsychotic compound zuclopenthixol decanoate, characterized by the strategic replacement of nineteen hydrogen atoms with deuterium (²H or D) isotopes. The molecular formula is C₃₂H₂₄D₁₉ClN₂O₂S, reflecting this extensive deuteration. Key structural features include:
The InChI string (InChI=1S/C32H43ClN2O2S.../i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,15D2
) explicitly encodes the deuterium positions [2] [5]. The isotopic purity of research-grade material typically exceeds 98%, ensuring minimal interference from unlabeled species in analytical applications [7].
Zuclopenthixol Decanoate-d19 shares the identical CAS Registry Number 64053-00-5 with its non-deuterated counterpart. This assignment reflects the compound’s core chemical structure, as CAS numbers do not distinguish isotopic variations for database purposes [2] [4] [5].
The systematic IUPAC nomenclature prioritizes the stereochemistry of the thioxanthene moiety and specifies deuteration:
(Z)-2-[4-[3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl decanoate-d19 [2] [5] [7]
Common synonyms and abbreviations include:
Table 1: Standardized Nomenclature for Zuclopenthixol Decanoate-d19
Nomenclature System | Name |
---|---|
IUPAC Name | (Z)-2-[4-[3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl decanoate-d19 |
CAS Registry No. | 64053-00-5 (shared with non-deuterated form) |
Common Synonyms | Zuclopenthixol decanoate-d19; Ethyl-d19 zuclopenthixol decanoate; TRC Z701493 (vendor code) |
Deuteration induces subtle but analytically significant changes compared to non-deuterated zuclopenthixol decanoate (C₃₂H₄₃ClN₂O₂S):
Table 2: Key Comparative Properties of Deuterated vs. Non-Deuterated Zuclopenthixol Decanoate
Property | Zuclopenthixol Decanoate-d19 | Zuclopenthixol Decanoate | Analytical Impact |
---|---|---|---|
Molecular Formula | C₃₂H₂₄D₁₉ClN₂O₂S | C₃₂H₄₃ClN₂O₂S | Unambiguous MS identification |
Molecular Weight (g/mol) | 574.33 | 555.21 | +19 Da mass shift |
CAS Number | 64053-00-5 | 64053-00-5 | Shared database identifier |
Stability (Metabolic) | Enhanced resistance to β-oxidation | Standard metabolic liability | Reduced interference in tracer studies |
Primary Application | Internal standard, tracer in bioanalysis | Therapeutic agent | Differentiation in PK/PD studies |
This structural and functional comparison underscores Zuclopenthixol Decanoate-d19’s primary role as a non-therapeutic research tool for quantifying the native drug and its metabolites in complex matrices [2] [7].
Table 3: Recognized Synonyms for Zuclopenthixol Decanoate-d19
Synonym | Source |
---|---|
Decanoic Acid 2-[4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazinyl]ethyl Ester-d19 | [2] [5] |
(Z)-Decanoic Acid 2-[4-[3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazinyl]ethyl Ester-d19 | [4] [7] |
2-[4-[(3Z)-3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl decanoate-d19 | [2] [5] |
Zuclopenthixol decanoate impurity standard (Note: reflects use in quantifying non-deuterated impurities) | [2] [4] |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9